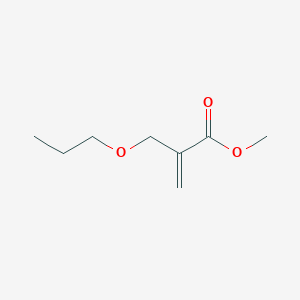
Methyl 2-(propoxymethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(propoxymethyl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various chemical reactions and applications. This compound is characterized by its unique structure, which includes a propoxymethyl group attached to the acrylate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(propoxymethyl)prop-2-enoate typically involves the esterification of acrylic acid with propoxymethyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or ion exchange resins. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through bulk polymerization. This method involves the use of acetic acid and benzoyl peroxide as initiators. The polymerization process is conducted in a solvent at a specific temperature, with polyvinyl alcohol acting as a dispersant .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propoxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(propoxymethyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: This compound is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating advanced medical devices and implants.
Mechanism of Action
The mechanism of action of methyl 2-(propoxymethyl)prop-2-enoate involves the hydrolysis of the ester group, leading to the formation of acrylic acid. This hydrolysis is a detoxification mechanism that helps in the breakdown and elimination of the compound from biological systems. The molecular targets and pathways involved in this process include various enzymes that catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methoxymethyl)prop-2-enoate
- Methyl 2-methylpropenoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Methyl 2-(propoxymethyl)prop-2-enoate is unique due to its propoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to similar compounds, it offers improved performance in applications requiring high chemical resistance and adhesive strength .
Properties
CAS No. |
138298-94-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-(propoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-11-6-7(2)8(9)10-3/h2,4-6H2,1,3H3 |
InChI Key |
OVZWLGCWEYISAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


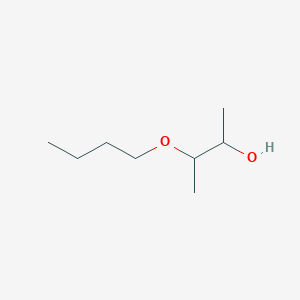

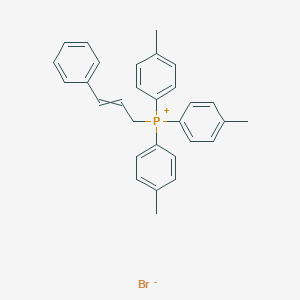
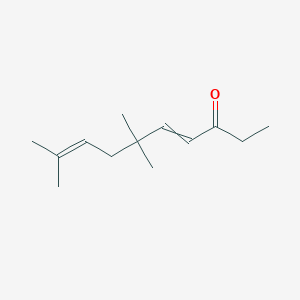
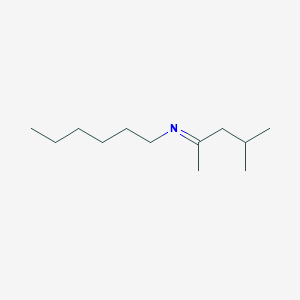
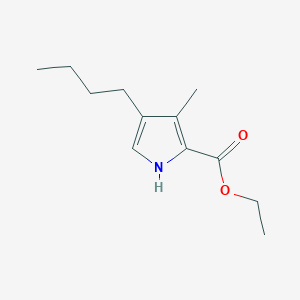

![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
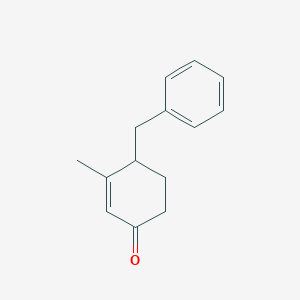
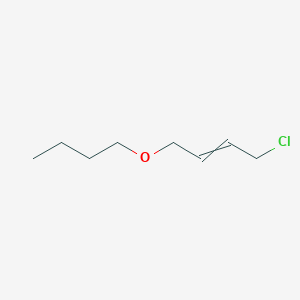
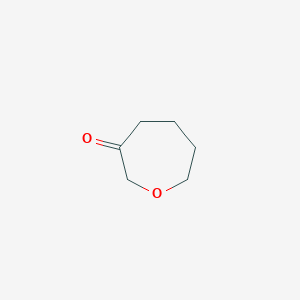
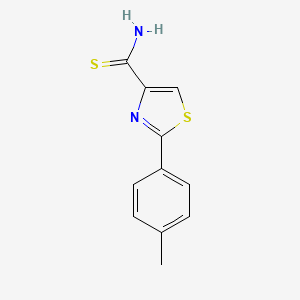
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
